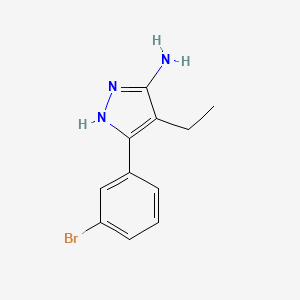![molecular formula C13H22INO2 B13639253 tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)
tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and an iodinated bicyclo[111]pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by appropriate functional group transformations.
Introduction of the iodinated group: This step involves the iodination of the bicyclo[1.1.1]pentane core using reagents such as iodine or iodinating agents under controlled conditions.
Attachment of the tert-butyl carbamate group: This is typically done through a nucleophilic substitution reaction where the amine group of the bicyclo[1.1.1]pentane derivative reacts with tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated site, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed to remove the iodine atom, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and complex molecular architectures. Biology : It serves as a probe in biochemical studies to investigate molecular interactions and pathways. Medicine Industry : Used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing the active amine derivative that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but lacks the iodinated group.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Contains a hydroxymethyl group instead of the iodinated group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Similar structure with a different substitution pattern.
Uniqueness: : The presence of the iodinated group in tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate imparts unique reactivity and binding properties, making it distinct from other similar compounds. This feature enhances its utility in various scientific applications, particularly in the fields of medicinal chemistry and molecular biology.
Properties
Molecular Formula |
C13H22INO2 |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate |
InChI |
InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
RPLXHZQJPLDGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


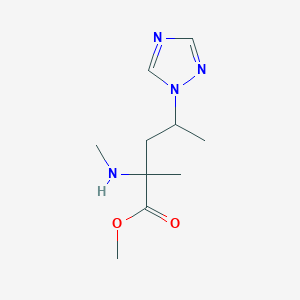


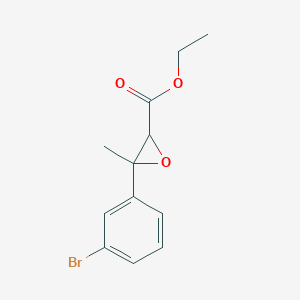
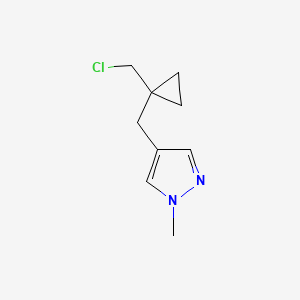

![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)

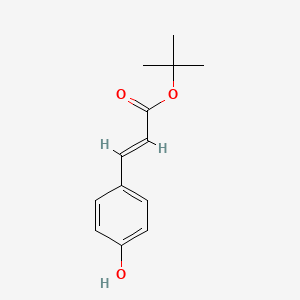
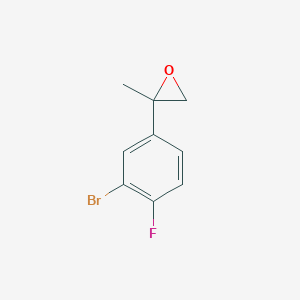
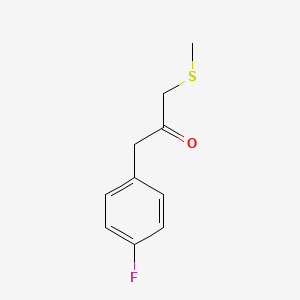
![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)
